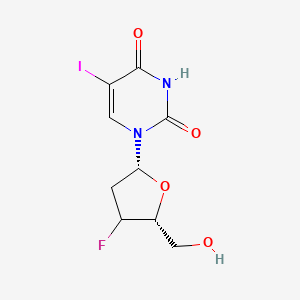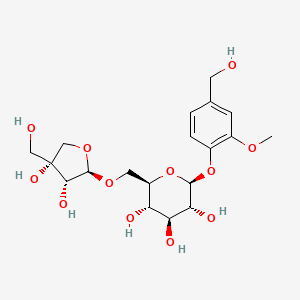
4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a glycoside. It has a role as a metabolite.
Applications De Recherche Scientifique
Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes
This review article delves into the synthesis of different C-glycoside mimetics, including glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides, which are critical in developing inhibitors for carbohydrate processing enzymes. Such compounds play a significant role in medicinal chemistry, particularly in designing new therapeutic agents for diseases associated with carbohydrate processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).
Enhanced Bone Cell Proliferation and Ossification Markers
Research on flavonoids isolated from Chrozophora tinctoria reveals that these compounds, including rutin, significantly enhance bone cell proliferation and ossification markers. Such findings suggest potential applications in treating or managing bone-related diseases like osteoporosis, showcasing the importance of glycoside compounds in medicinal research (Abdel-Naim et al., 2018).
Conversion of Plant Biomass to Furan Derivatives
The review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, including furan-based chemicals. This research highlights the application of glycoside compounds and their derivatives in sustainable chemistry and the development of new materials and fuels, indicating the broader relevance of such compounds in industrial and environmental applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Phytochemistry and Biological Activity of Cissus incisa Leaves
This review emphasizes the phytochemical diversity and biological activities of the extracts and compounds from Cissus incisa leaves, including antimicrobial and anticancer properties. The research underscores the importance of glycoside compounds in traditional medicine and their potential in developing new therapeutic agents (Nocedo-Mena, Galván-Rodrigo, Wright, & Caboni, 2021).
Propriétés
Nom du produit |
4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside |
|---|---|
Formule moléculaire |
C19H28O12 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c1-27-11-4-9(5-20)2-3-10(11)30-17-15(24)14(23)13(22)12(31-17)6-28-18-16(25)19(26,7-21)8-29-18/h2-4,12-18,20-26H,5-8H2,1H3/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |
Clé InChI |
CROSCHPQOAEYSN-OTCFHACESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)
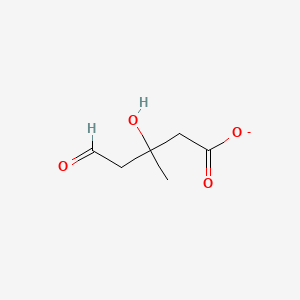
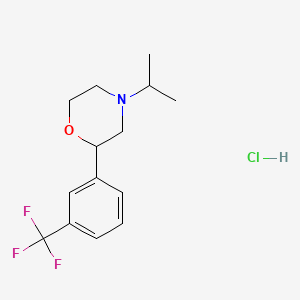
![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)

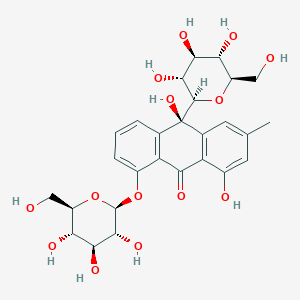
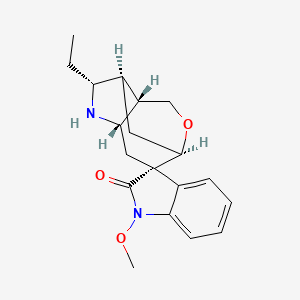
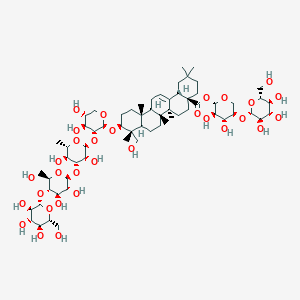

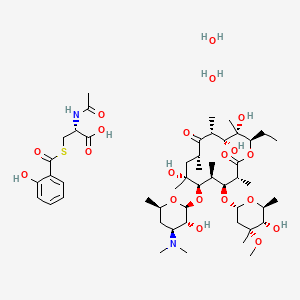
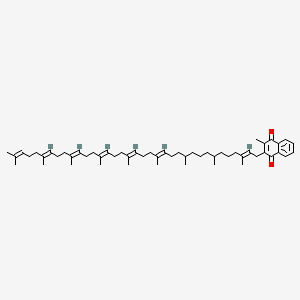
![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
